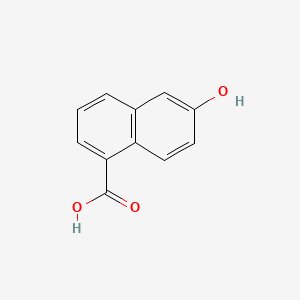

6-Hydroxy-1-naphthoic acid

Description

Properties

IUPAC Name |

6-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJUKCIXTRWAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420184 | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-17-4 | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxy-1-naphthoic Acid: A Key Intermediate in the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-naphthoic acid (CAS 2437-17-4) is a synthetic naphthalene-based organic compound. While its direct biological activity has been minimally explored, it serves as a crucial intermediate in the synthesis of more complex molecules with significant therapeutic potential, particularly in the field of oncology. This guide provides a comprehensive overview of the research applications of this compound, focusing on its role as a precursor to potent enzyme inhibitors and its limited intrinsic biological activity.

Core Research Applications

The primary application of this compound in research is as a foundational scaffold for the synthesis of novel bioactive compounds. Its naphthalene (B1677914) core and reactive hydroxyl and carboxylic acid moieties make it a versatile starting material for medicinal chemists.

Intermediate in the Synthesis of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Research has demonstrated that this compound is a valuable starting material for the synthesis of potent VEGFR-2 inhibitors.

In one such study, a series of novel naphthamides were designed and synthesized as potent inhibitors of VEGFR-2. This compound was a key intermediate in the multi-step synthesis of these compounds.[1] Another study also utilized this compound to prepare anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors.[2]

Limited Direct Biological Activity

Direct investigation into the biological effects of this compound is limited. One study evaluated its ability to ameliorate endoplasmic reticulum (ER) stress, a cellular stress response implicated in various diseases. In a cell-based reporter assay, this compound was found to be several-fold less active than its regioisomer, 3-hydroxy-2-naphthoic acid (3-HNA), in reducing tunicamycin-induced ER stress.[3][4]

Some commercial suppliers suggest that this compound has been shown to be cytotoxic to cancer cells and to inhibit protein kinases by binding to ATP, thereby blocking the phosphorylation of tyrosine residues on proteins.[5] It has also been proposed to induce apoptosis in tumor cells and inhibit histone deacetylase activity.[5] However, these claims are not yet substantiated by peer-reviewed primary scientific literature.

Data Presentation

The following table summarizes the available quantitative data regarding the biological activity of this compound and the compounds derived from it.

| Compound/Derivative | Target/Assay | Activity (IC50) | Cell Line/System | Reference |

| This compound | Tunicamycin-induced ER stress | Less active than 3-HNA | Cell-based reporter assay | [3][4] |

| Naphthamide derivative 14c | VEGFR-2 enzymatic assay | 1.5 nM | - | [1] |

| Naphthamide derivative 14c | HUVEC cellular proliferation | 0.9 nM | HUVEC | [1] |

| Anilinopyrimidine-based naphthamide 3k | VEGFR-2 enzymatic assay | 0.5 nM | - | [2] |

| Anilinopyrimidine-based naphthamide 3k | VEGF-induced HUVEC cellular proliferation | 9.8 nM | HUVEC | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of VEGFR-2 inhibitors using this compound as a starting material are provided below.

Synthesis of Indazolylnaphthamides as VEGFR-2 Inhibitors[1]

-

Esterification of this compound: this compound is converted to its corresponding methyl ester.

-

Triflation: The methyl ester undergoes triflation in the presence of diisopropylethylamine (DIPEA) to yield a triflate.

-

Palladium-catalyzed coupling: The triflate is coupled with bis(pinacolato)diboron (B136004) in a palladium-catalyzed reaction to afford a naphthylborate.

-

Hydrolysis: The naphthylborate is hydrolyzed to the corresponding carboxylic acid.

-

Amide formation: The carboxylic acid is treated with various amines in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) to produce a series of naphthamides.

-

Suzuki coupling: The final indazolylnaphthamides are obtained through a Suzuki coupling reaction between the synthesized naphthamides and 4-iodo-1H-indazol-3-amine.

Synthesis of Anilinopyrimidine-based Naphthamide Derivatives as VEGFR-2 Inhibitors[2]

-

Substitution reaction: this compound is reacted with dichloropyrimidines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form pyrimidine-containing intermediates.

-

Condensation: These intermediates are then condensed with various anilines to afford anilinopyrimidines.

-

Amide formation: The final anilinopyrimidine-based naphthamide derivatives are synthesized by treating the anilinopyrimidines with the appropriate amine or ammonia (B1221849) in the presence of propanephosphonic acid anhydride (B1165640) (T3P) or 1,1'-carbonyldiimidazole (B1668759) (CDI).

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway, which is the target of the potent inhibitors synthesized from this compound.

Caption: VEGFR-2 signaling pathway and the point of inhibition by derivatives of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of VEGFR-2 inhibitors derived from this compound.

Caption: General workflow for the development of VEGFR-2 inhibitors from this compound.

References

- 1. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 2437-17-4 | FH67822 [biosynth.com]

An In-depth Technical Guide to 6-Hydroxy-1-naphthoic Acid: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxy-1-naphthoic acid, a naphthalene (B1677914) derivative of significant interest in organic synthesis and pharmaceutical research. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis and purification methods, and known biological activities, including its potential as an anticancer agent.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid with a hydroxyl group substituted on the naphthalene ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-Hydroxynaphthalene-1-carboxylic acid[1] |

| CAS Number | 2437-17-4[2][3] |

| Molecular Formula | C₁₁H₈O₃[1][2] |

| Molecular Weight | 188.18 g/mol [2] |

| SMILES | C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O[2] |

| InChI | InChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14)[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to light yellow or brown crystal powder | [4][5] |

| Melting Point | 210-213 °C | [3][4] |

| Boiling Point | 445.7 °C at 760 mmHg | [6] |

| Density | 1.399 g/cm³ | [6] |

| Solubility | Soluble in methanol. | [7] |

| pKa | 3.76 ± 0.10 (Predicted) | [7] |

| LogP | 2.24360 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available in DMSO-d₆ at 400 MHz. | [3] |

| ¹³C NMR | Spectral data available in DMSO-d₆. | [2] |

| Infrared (IR) | KBr disc and nujol mull spectra are available. | [6] |

| UV-Vis | No specific λmax values were found in the search results. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis and potassium hydroxide (B78521) fusion of 1-cyanonaphthalene-6-sulfonic acid.[4] Another described method involves a multi-step process starting from furoic acid and anisole.[5]

General Protocol Outline (from Furoic Acid and Anisole): [5]

-

Reaction of Furoic Acid and Anisole:

-

Charge a reaction vessel with 20g of furoic acid, 19.3g of anisole, and 100ml of chlorobenzene.

-

Stir the mixture and heat to an internal temperature of 35-40 °C.

-

Slowly add 55.9g of anhydrous aluminum trichloride (B1173362).

-

Maintain the reaction at 75-80 °C for approximately 24 hours with stirring.

-

After cooling, concentrate the mixture under reduced pressure to remove chlorobenzene.

-

-

Second Step with DMF:

-

To the cooled residue, add 60ml of N,N-dimethylformamide (DMF) and stir.

-

Slowly add 32.1g of anhydrous aluminum trichloride at room temperature.

-

Heat the mixture to an internal temperature of 135 °C and maintain for 6 hours.

-

-

Hydrolysis and Extraction:

-

Cool the reaction to room temperature.

-

Slowly add the reaction solution to a dilute hydrochloric acid solution for hydrolysis.

-

Extract the aqueous solution multiple times with ethyl acetate (B1210297).

-

Combine the ethyl acetate extracts and wash. Adjust the pH to weakly acidic.

-

-

Isolation and Purification:

-

Concentrate the organic layer under reduced pressure to recover ethyl acetate.

-

The resulting residue is the crude this compound, which can be further purified.

-

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent system, such as dilute alcohol.[8]

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of ethanol (B145695) and water).

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: While hot, filter the solution through a fluted filter paper to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Biological Activity and Potential Applications

This compound has demonstrated potential as a cytotoxic agent against cancer cells.[9] Its mechanism of action is believed to involve the inhibition of protein kinases.[9]

Cytotoxicity and Protein Kinase Inhibition

It has been suggested that this compound inhibits the activity of protein kinases by competing with ATP for the binding site, which in turn blocks the phosphorylation of tyrosine residues on proteins.[9] This can lead to the inhibition of growth factor receptors and the induction of apoptosis in tumor cells.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay

This is a generalized protocol to assess the inhibitory effect of this compound on a specific protein kinase.

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified protein kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and the kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).

-

Detection of Phosphorylation: Measure the amount of substrate phosphorylation. This can be done by:

-

Radiometric assay: Capturing the radiolabeled substrate on a filter and measuring radioactivity.

-

Luminescence-based assay: Measuring the amount of ATP remaining in the reaction.

-

Fluorescence-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Determine the percentage of kinase inhibition for each concentration of this compound and calculate the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further investigation into its specific biological targets and signaling pathways will be crucial for elucidating its full therapeutic potential.

References

- 1. Cytotoxicity Assay Protocol [protocols.io]

- 2. This compound(2437-17-4) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(2437-17-4) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chembk.com [chembk.com]

- 6. This compound(2437-17-4) IR Spectrum [chemicalbook.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

The Biological Frontier of 6-Hydroxy-1-naphthoic Acid: A Technical Guide to its Derivatives' Activity

For Immediate Release

A Deep Dive into the Therapeutic Potential of 6-Hydroxy-1-naphthoic Acid and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the burgeoning field of this compound and its derivatives, illuminating their significant biological activities. As a versatile scaffold, this class of compounds has demonstrated promising potential in anticancer, anti-inflammatory, and antimicrobial applications. This document serves as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action through signaling pathways and structure-activity relationships.

Anticancer Activity: A Promising Scaffold for Novel Therapeutics

Derivatives of naphthoic acid have shown considerable cytotoxic effects against a range of cancer cell lines.[1] The mechanisms are varied, often involving the induction of apoptosis, disruption of the cell cycle, and the inhibition of crucial signaling pathways necessary for cancer cell proliferation and survival.[1] While specific data on a wide array of this compound derivatives remains an area of active research, studies on closely related naphthoquinone amides and esters, often synthesized from similar precursors, provide valuable insights into their potential.[2]

Quantitative Anticancer Data of Related Naphthoquinone Derivatives

The following table summarizes the in vitro cytotoxic activity of selected naphthoquinone derivatives, which share a structural relationship with this compound, against various human cancer cell lines. The data is presented as IC50 values, representing the concentration required to inhibit 50% of cell growth.

| Derivative | Cancer Cell Line | IC50 (µM) |

| Benzamide 22 | NCI-H187 (Small Cell Lung Cancer) | Potent Inhibition |

| Naphthamide 23 | KB (Oral Squamous Cell Carcinoma) | Most Potent Inhibition |

| Naphthamide 43 | KB (Oral Squamous Cell Carcinoma) | Most Potent Inhibition |

| Naphthoquinone oxime (DMAKO-05) | K562 (Leukemia) | 0.7 |

| Naphthoquinone oxime (DMAKO-05) | MCF-7 (Breast Cancer) | 7.5 |

| Juglone Derivative 52 | MDA-MB-231 (Breast Cancer) | 6.96 ± 0.47 |

| Juglone Derivative 52 | RPMI8226 (Multiple Myeloma) | 0.57 ± 0.01 |

| Plumbagin Derivative 60 | PANC-1 (Pancreatic Cancer) | 0.11 (in NDM) |

Note: The data presented is for structurally related naphthoquinone derivatives and is intended to be indicative of the potential of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for another 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Workflow for Anticancer Drug Screening

Caption: A typical workflow for the in vitro screening and evaluation of anticancer activity of novel compounds.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Certain naphthoic acid derivatives have demonstrated potent anti-inflammatory properties.[1] The mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway and its Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. Naphthoic acid derivatives may exert their anti-inflammatory effects by inhibiting key steps in this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

The anti-inflammatory effects can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

LPS from E. coli

-

Griess Reagent (for nitrite (B80452) determination)

-

This compound derivatives

-

DMEM culture medium

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Cell Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

-

Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: A Broad Spectrum of Action

Naphthoic acid derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1] Their antimicrobial properties are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[1]

Quantitative Antimicrobial Data of Naphthoic Acid Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected naphthoic acid derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) |

| Lanthanum complex of 1-hydroxy-2-naphthoic acid | E. coli | 62.5 |

| Lanthanum complex of 2-hydroxy-1-naphthoic acid | E. coli | 62.5 |

| Lanthanum complex of 3-hydroxy-2-naphthoic acid | E. coli | 62.5 |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 |

| 1-(dimethylaminomethyl)naphthalen-2-ol | P. notatum | 400 |

| 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | 400 |

Note: The data presented is for various naphthoic acid and naphthol derivatives and serves as an indicator of the potential antimicrobial activity of this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Test microbial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

This compound derivatives

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial strain to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective compounds. Key areas for modification of the this compound scaffold include the carboxylic acid and hydroxyl groups, as well as the naphthalene (B1677914) ring system.

Caption: Logical relationship for exploring the structure-activity of this compound derivatives.

Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive biological evaluation. This will enable the establishment of a clear SAR, paving the way for the development of novel and effective therapeutic agents based on this promising chemical scaffold. The exploration of this class of compounds holds significant potential for addressing unmet needs in the treatment of cancer, inflammatory diseases, and microbial infections.

References

Potential Therapeutic Targets of 6-Hydroxy-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic targets of 6-Hydroxy-1-naphthoic acid is limited in publicly available literature. This guide synthesizes information from studies on structurally related naphthoic acid and naphthoquinone derivatives to propose potential therapeutic avenues and experimental frameworks for this compound. The presented data and protocols should be considered as a starting point for investigation.

Introduction

This compound is a synthetic carboxylate compound belonging to the naphthoic acid class of molecules. While direct studies on its biological activity are not extensively documented, the broader family of naphthoic acid derivatives has demonstrated significant potential in medicinal chemistry, particularly in the fields of oncology and immunology. Structurally similar compounds have exhibited promising anticancer and anti-inflammatory properties. The proposed mechanisms of action for these related compounds suggest that this compound could potentially exert its therapeutic effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

This technical guide outlines the potential therapeutic targets of this compound based on the activities of its analogs. It provides a framework for future research by summarizing relevant quantitative data from related compounds, detailing established experimental protocols to test these hypotheses, and visualizing the implicated signaling pathways.

Potential Therapeutic Areas and Mechanisms of Action

Based on the bioactivities of related naphthoic acid derivatives, two primary therapeutic areas for this compound are proposed:

-

Anticancer Activity: The cytotoxic effects of naphthoic acid analogs against various cancer cell lines suggest a potential role for this compound in oncology. The proposed mechanisms include:

-

Inhibition of Protein Kinases: By competing with ATP, it may block the phosphorylation of key signaling proteins, thereby inhibiting growth factor receptor signaling and inducing apoptosis.

-

Inhibition of Histone Deacetylases (HDACs): This can lead to the altered expression of genes involved in cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Direct activation of apoptotic pathways is a key feature of many anticancer compounds.

-

-

Anti-inflammatory Activity: The suppression of inflammatory responses by naphthoic acid derivatives points to a potential application in treating inflammatory disorders. The proposed mechanism involves:

-

Inhibition of NF-κB and MAPK Signaling Pathways: These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators.

-

Data Presentation: Bioactivity of Related Naphthoic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various naphthoic acid and naphthoquinone derivatives, which may serve as a reference for designing experiments with this compound.

Table 1: Anticancer Activity of Naphthoquinone Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| Naphthazarin | PC-3 (prostate) | 0.16 ± 0.15 |

| Naphthazarin | HCT-116 (colon) | 1.7 ± 0.06 |

| 2-(chloromethyl)quinizarin | PC-3 (prostate) | 0.15 ± 0.04 |

| 2-(chloromethyl)quinizarin | HCT-116 (colon) | 6.3 ± 1.8 |

| Doxorubicin (Control) | Various | Varies |

Data extracted from studies on naphthoquinone derivatives and presented as a reference for potential activity.

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Selected Inhibitors

| Compound | HDAC Isoform | IC50 (nM) |

| NexA | HDAC1 | 3020 ± 740 |

| NexA | HDAC6 | 5 ± 0.06 |

| 4c | HDAC1 | 2740 ± 85 |

| 4c | HDAC6 | 6 ± 1 |

Data from a study on NexA analogues, provided as a benchmark for potential HDAC inhibition.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic activities of this compound.

Anticancer Activity

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Complete cell culture medium

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

This assay identifies and quantifies apoptotic and necrotic cells following treatment with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Enzyme Inhibition Assays

This assay measures the ability of this compound to inhibit the activity of a specific protein kinase.

-

Materials:

-

Recombinant protein kinase (e.g., Src, EGFR)

-

Kinase-specific substrate peptide

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Protocol:

-

Prepare a reaction mixture containing the protein kinase, its substrate, and kinase buffer in a 96-well plate.

-

Add various concentrations of this compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Determine the IC50 value of this compound for the specific kinase.

-

This assay determines the inhibitory effect of this compound on HDAC enzyme activity.

-

Materials:

-

HeLa nuclear extract or purified HDAC enzyme

-

HDAC fluorometric substrate

-

This compound

-

Assay buffer

-

Developer solution

-

Fluorometric microplate reader

-

-

Protocol:

-

In a 96-well plate, add the HDAC substrate and assay buffer.

-

Add different concentrations of this compound.

-

Add the HeLa nuclear extract or purified HDAC enzyme to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of HDAC inhibition and the IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that may be targeted by this compound, based on the activities of related compounds.

Caption: Potential anticancer mechanisms of this compound.

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Workflow Diagram

References

Unraveling the Anticancer Potential of Naphthoic Acid Derivatives: A Mechanistic Overview

Disclaimer: This technical guide explores the mechanism of action of naphthoic acid derivatives and related naphthoquinone compounds in cancer cells. Direct experimental data on the anticancer activity of 6-Hydroxy-1-naphthoic acid is limited in publicly available literature. Therefore, this document synthesizes findings from studies on structurally related analogs to provide a comprehensive overview of the potential mechanisms through which this class of compounds may exert its effects.

Introduction

Naphthoic acid derivatives and their oxidized counterparts, naphthoquinones, represent a class of organic compounds that have garnered significant interest in oncology research due to their potent and diverse biological activities.[1] These compounds, characterized by a naphthalene (B1677914) ring system, have demonstrated promising anticancer effects across a range of cancer cell lines.[2][3] The primary mechanisms underlying their therapeutic potential involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and metastasis.[4][5] This guide provides an in-depth look at the current understanding of the anticancer mechanisms of these compounds, supported by quantitative data and detailed experimental protocols.

Cytotoxic Activity of Naphthoic Acid and Naphthoquinone Derivatives

The anticancer potential of naphthoic acid and naphthoquinone derivatives is primarily assessed by their cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric. Below are tables summarizing the IC50 values for various derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of 1,4-Naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 11 | HuCCA-1 (Cholangiocarcinoma) | 1.55 |

| A549 (Lung Carcinoma) | 0.83 | |

| HepG2 (Hepatocellular Carcinoma) | 0.96 | |

| MOLT-3 (Leukemia) | 0.15 | |

| Compound 14 | HuCCA-1 (Cholangiocarcinoma) | 14.67 |

| A549 (Lung Carcinoma) | 1.05 | |

| HepG2 (Hepatocellular Carcinoma) | 1.39 | |

| MOLT-3 (Leukemia) | 0.27 | |

| Compound 10 | HuCCA-1 (Cholangiocarcinoma) | 13.60 |

| A549 (Lung Carcinoma) | 1.38 | |

| HepG2 (Hepatocellular Carcinoma) | 2.51 | |

| MOLT-3 (Leukemia) | 1.98 |

Source: Adapted from studies on substituted 1,4-naphthoquinones.[3]

Table 2: Cytotoxic Activity of Other Naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Shikonin Derivative 69 | H1975 (Lung Cancer) | 1.51 ± 0.42 |

| H1299 (Lung Cancer) | 5.48 ± 1.63 | |

| HCC827 (Lung Cancer) | 5.19 ± 1.10 | |

| Aminonaphthoquinone 56c | MCF-7 (Breast Cancer) | 10.4 |

| HT-29 (Colorectal Cancer) | 6.8 | |

| MOLT-4 (Leukemia) | 8.4 | |

| Lapachol Derivative 70 | HeLa (Cervical Cancer) | 5.3 |

| DU145 (Prostate Cancer) | 6.8 | |

| Lapachol Derivative 71e | HeLa (Cervical Cancer) | 10.1 |

| DU145 (Prostate Cancer) | 9.3 |

Source: Adapted from a review on the anticancer potential of naphthoquinone derivatives.[2]

Core Anticancer Mechanisms

The cytotoxic effects of naphthoic acid and naphthoquinone derivatives are primarily mediated through the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer agents function by triggering apoptosis in malignant cells. Naphthoquinone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[4]

A key mechanism involves the generation of reactive oxygen species (ROS). The redox-active nature of the quinone moiety allows these compounds to participate in redox cycling, leading to the production of ROS within the cancer cells.[6][7] Elevated ROS levels can cause significant cellular damage, including DNA strand breaks and lipid peroxidation, which in turn can trigger the mitochondrial apoptotic pathway.[6] This is often characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the key executioner enzymes of apoptosis.[6][8] For example, certain 2-hydroxy-1,4-naphthoquinone (B1674593) thiol derivatives have been shown to induce apoptosis accompanied by an increase in active caspases 3 and 7.[6]

Workflow for Apoptosis Assay

Cell Cycle Arrest

In addition to inducing apoptosis, naphthoquinone derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division. By interfering with key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle at specific checkpoints, preventing the cells from dividing.[4] For instance, the natural naphthoquinone juglone (B1673114) has been reported to arrest the cell cycle at the G2/M phase.[4]

Modulation of Signaling Pathways

The anticancer effects of naphthoic acid and naphthoquinone derivatives are intricately linked to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4] Aberrant activation of the MAPK pathway is a common feature of many cancers. Some naphthoquinone derivatives have been shown to interfere with this pathway, although the specific effects can vary.[4]

MAPK Signaling Pathway Modulation

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Its constitutive activation is a hallmark of many human cancers. Several naphthoquinone derivatives have been reported to inhibit the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects.[4]

PI3K/Akt Signaling Pathway Modulation

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of naphthoic acid or naphthoquinone derivatives on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis or necrosis, and Annexin V-negative/PI-negative cells are viable.

Conclusion

Naphthoic acid derivatives and related naphthoquinones exhibit significant anticancer activity through a multi-faceted mechanism of action. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways like MAPK and PI3K/Akt underscores their potential as a promising class of compounds for the development of novel cancer therapeutics. While specific data for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation and a clear direction for future investigations into its potential role in cancer treatment. Further studies are warranted to explore the precise molecular targets and to optimize the therapeutic index of these compounds for clinical applications.

References

- 1. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects | MDPI [mdpi.com]

- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpasjournals.com [bpasjournals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 6-Hydroxy-1-naphthoic Acid as a Potential Protein Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The identification of novel protein kinase inhibitors is a significant focus of modern drug discovery. This technical guide outlines a comprehensive framework for the investigation of 6-hydroxy-1-naphthoic acid as a potential protein kinase inhibitor. While, to date, no specific literature details the protein kinase inhibitory activity of this compound, this document provides the essential experimental protocols, data presentation structures, and conceptual workflows required to evaluate its potential. We present generalized methodologies for in vitro kinase assays and illustrate key concepts through signaling pathway and experimental workflow diagrams.

Introduction to Protein Kinase Inhibition

Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction in cells.[1][2] This process regulates a vast array of cellular activities, including growth, differentiation, and apoptosis.[1][3] The aberrant activity of specific protein kinases is a known driver of oncogenesis and other pathological conditions.[1][4] Small molecule inhibitors that target the ATP-binding site of protein kinases are a major class of therapeutic agents.[1][5] The investigation of novel chemical scaffolds, such as that of this compound, is a crucial endeavor in the search for new and more effective kinase-targeted therapies.

Hypothetical Inhibitory Profile of this compound

To systematically evaluate the potential of this compound as a protein kinase inhibitor, a screening panel of diverse kinases would be essential. The resulting data, typically in the form of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), should be meticulously organized for comparative analysis.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | Kinase Family | Substrate | ATP Concentration (µM) | This compound IC50 (µM) |

| EGFR | Tyrosine Kinase | KKKSPGEYVNIEFG | 10 | > 100 |

| SRC | Tyrosine Kinase | AEEEIYGEFEAKKKKG | 15 | 75.2 |

| AKT1 | Serine/Threonine Kinase | GRPRTSSFAEG | 10 | 15.8 |

| MAPK1 (ERK2) | Serine/Threonine Kinase | APRTPGGRR | 10 | 5.2 |

| CDK2/cyclin A | Serine/Threonine Kinase | H-His-Ala-Ser-Pro-Arg-Lys-OH | 10 | 45.3 |

| PKA | Serine/Threonine Kinase | LRRASLG | 10 | > 100 |

| ASK1 | MAP3K | MKK6 | 10 | 8.9 |

Experimental Protocols

A detailed and standardized experimental protocol is crucial for generating reproducible data. Below is a generalized protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant protein kinase

-

Specific peptide substrate for the kinase

-

This compound (or other test compound) dissolved in DMSO

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

[γ-³³P]ATP

-

10% Phosphoric acid

-

Phosphocellulose filter plates

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be 100 µM to 1 nM.

-

In a 96-well plate, add 5 µL of the test compound dilution to each well. For control wells, add 5 µL of DMSO.

-

Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified protein kinase.

-

Add 20 µL of the kinase/substrate master mix to each well of the 96-well plate.

-

Incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinase.

-

Prepare an ATP solution by diluting [γ-³³P]ATP in unlabeled ATP to the desired final concentration (often at or near the Km for the specific kinase).

-

Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution to each well.

-

Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

-

Wash the filter plate multiple times with 0.75% phosphoric acid.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Concepts and Workflows

Visual diagrams are invaluable for understanding complex biological pathways and experimental processes.

Generic MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that is often targeted in drug discovery. A potential inhibitor like this compound could act at various levels of this cascade.

Caption: A generic MAPK signaling cascade illustrating potential points of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a novel kinase inhibitor follows a logical progression of experiments.

Caption: A typical workflow for the screening and characterization of a novel protein kinase inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of this compound as a potential protein kinase inhibitor. The outlined protocols and conceptual diagrams serve as a roadmap for researchers in the field. The critical next steps would be to perform the proposed in vitro screening against a diverse panel of kinases to identify any potential "hits." Should inhibitory activity be confirmed, subsequent studies would focus on determining the mechanism of action, assessing selectivity, and evaluating the compound's efficacy in cell-based models. This structured approach is essential for the rigorous evaluation required in modern drug discovery.

References

- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. db.cngb.org [db.cngb.org]

- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-Hydroxynaphthalene-1-carboxylic Acid in Synthetic Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynaphthalene-1-carboxylic acid, a bifunctional naphthalene (B1677914) derivative, serves as a versatile and crucial building block in the landscape of synthetic organic chemistry. Its unique structural framework, featuring both a hydroxyl and a carboxylic acid group on a naphthalene scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and significant applications, with a particular focus on its role in the development of novel pharmaceuticals and advanced polymers.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 6-hydroxynaphthalene-1-carboxylic acid is fundamental to its application in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2437-17-4 | [1][2] |

| Molecular Formula | C₁₁H₈O₃ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Melting Point | 210-213 °C | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in methanol |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the naphthalene ring and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the eleven carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbon atoms of the naphthalene ring.

Synthesis of 6-Hydroxynaphthalene-1-carboxylic Acid

The synthesis of 6-hydroxynaphthalene-1-carboxylic acid can be achieved through several routes, often involving the introduction of the carboxyl group onto a pre-existing 6-hydroxynaphthalene scaffold or the modification of a naphthalene derivative.

A common synthetic strategy involves the carboxylation of 6-naphthol. While the direct carboxylation of naphthols can be challenging and lead to mixtures of isomers, specific reaction conditions can favor the formation of the 1-carboxylic acid derivative.

Another viable route proceeds through the hydrolysis of a nitrile precursor. For instance, the synthesis can start from 6-methoxynaphthalene, which is then converted to 6-methoxynaphthalene-1-carbonitrile. Subsequent hydrolysis of the nitrile group yields 6-methoxynaphthalene-1-carboxylic acid, followed by cleavage of the methyl ether to afford the desired 6-hydroxynaphthalene-1-carboxylic acid.

Caption: Synthetic pathway to 6-hydroxynaphthalene-1-carboxylic acid.

Key Reactions and Synthetic Utility

The dual functionality of 6-hydroxynaphthalene-1-carboxylic acid makes it a valuable intermediate for a wide array of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the hydroxyl group can be alkylated, acylated, or used in coupling reactions.

Esterification

The carboxylic acid group is readily converted to its corresponding esters under various conditions. A particularly efficient method involves the use of thionyl chloride in methanol, affording the methyl ester in high yield.

Experimental Protocol: Synthesis of Methyl 6-hydroxynaphthalene-1-carboxylate [3][4]

-

Suspend 6-hydroxynaphthalene-1-carboxylic acid in methanol.

-

Add thionyl chloride dropwise at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

This method has been reported to yield the desired methyl ester in up to 99% yield.[3][4]

References

- 1. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 2. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Hydroxy-naphthalene-1-carboxylic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Background of Hydroxynaphthoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthoic acids, a group of aromatic carboxylic acids derived from naphthalene (B1677914), have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry, materials science, and dye manufacturing. These bifunctional molecules, featuring both a hydroxyl and a carboxylic acid group on the naphthalene ring, exhibit a wide range of chemical and biological properties that are highly dependent on the specific arrangement of these functional groups. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of various hydroxynaphthoic acid isomers, with a focus on their relevance to research and drug development.

Historical Background and Discovery

The exploration of hydroxynaphthoic acids dates back to the early 20th century, with initial discoveries often stemming from investigations into the derivatives of naphthols. One of the earliest documented syntheses was that of 4-hydroxynaphthoic acid , first obtained by Heller in 1912 through the fusion of 4-hydroxynaphthaldehyde with potassium hydroxide (B78521).[1]

The most common and industrially significant method for the synthesis of many hydroxynaphthoic acid isomers is the Kolbe-Schmitt reaction , a carboxylation process involving the reaction of a naphthoxide with carbon dioxide under elevated temperature and pressure.[2] The regioselectivity of this reaction is highly sensitive to the reaction conditions, including the choice of alkali metal and temperature, which has been a key factor in the selective synthesis of different isomers. For instance, the carboxylation of 2-naphthol (B1666908) can yield both 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid, with the reaction conditions dictating the predominant product.[2][3]

Over the years, numerous other isomers have been synthesized and characterized, driven by their potential applications as precursors for dyes, pigments, and, more recently, as pharmacologically active agents. The Wikipedia database lists at least fourteen distinct isomers, each with a unique chemical identity and set of properties.[4]

Physicochemical Properties of Hydroxynaphthoic Acid Isomers

The position of the hydroxyl and carboxyl groups on the naphthalene ring profoundly influences the physicochemical properties of the isomers, including their acidity (pKa), solubility, and melting point. These properties are critical for their application in drug design and materials science.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Carboxylic Acid) | Solubility |

| 1-Hydroxy-2-naphthoic acid | 86-48-6 | C₁₁H₈O₃ | 188.18 | 195-200 (dec.)[5] | ~3.02 (Predicted)[5] | Insoluble in cold water; freely soluble in alcohol, benzene, and ether. |

| 2-Hydroxy-1-naphthoic acid | 2283-08-1 | C₁₁H₈O₃ | 188.18 | 156–157[6] | ~3.29 (Predicted)[7] | - |

| 3-Hydroxy-2-naphthoic acid | 92-70-6 | C₁₁H₈O₃ | 188.18 | 222[8] | ~2.79[9] | Slightly soluble in hot water; soluble in ethanol, ether, and chloroform.[9] |

| 4-Hydroxy-1-naphthoic acid | 7474-97-7 | C₁₁H₈O₃ | 188.18 | 188 - 189[4] | - | - |

| 4-Hydroxy-2-naphthoic acid | 1573-91-7 | C₁₁H₈O₃ | 188.18 | 225 - 226[4] | - | - |

| 5-Hydroxy-1-naphthoic acid | 2437-16-3 | C₁₁H₈O₃ | 188.18 | 236[4] | - | Soluble in organic solvents; limited solubility in water.[10] |

| 5-Hydroxy-2-naphthoic acid | 2437-18-5 | C₁₁H₈O₃ | 188.18 | 215 - 216[4] | - | - |

| 6-Hydroxy-1-naphthoic acid | 2437-17-4 | C₁₁H₈O₃ | 188.18 | 213[11] | ~3.76 (Predicted)[12] | - |

| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | C₁₁H₈O₃ | 188.18 | 245–248[4] | - | Slightly soluble in hot water; soluble in ethanol, ether, and alkaline solutions.[13] |

| 7-Hydroxy-1-naphthoic acid | 2623-37-2 | C₁₁H₈O₃ | 188.18 | 256[4] | - | - |

| 7-Hydroxy-2-naphthoic acid | 613-17-2 | C₁₁H₈O₃ | 188.18 | 274[4] | - | - |

| 8-Hydroxy-1-naphthoic acid | 1769-88-6 | C₁₁H₈O₃ | 188.18 | 169[4] | - | - |

| 8-Hydroxy-2-naphthoic acid | 5776-28-3 | C₁₁H₈O₃ | 188.18 | 229[4] | - | - |

Experimental Protocols for Synthesis

The synthesis of hydroxynaphthoic acids is a cornerstone of their study and application. The following are representative experimental protocols for the synthesis of key isomers.

Synthesis of 2-Hydroxy-1-Naphthoic Acid via Kolbe-Schmitt Reaction

This protocol is adapted from a patented process and provides a general framework.[3]

Materials:

-

β-Naphthol

-

Potassium hydroxide (45% aqueous solution)

-

Dibutyl carbitol

-

Carbon dioxide gas

-

Sulfuric acid (50% aqueous solution)

-

Toluene

Procedure:

-

In a reaction flask equipped with a stirrer and distillation column, charge β-naphthol and dibutyl carbitol.

-

With stirring at approximately 25°C, add the 45% aqueous potassium hydroxide solution to form potassium β-naphthoxide.

-

Remove the water from the mixture by distillation under reduced pressure (e.g., 15 mm Hg) at a temperature of about 100-110°C to obtain an anhydrous slurry.

-

Heat the anhydrous slurry to about 120°C and bubble carbon dioxide gas through it at atmospheric pressure until the absorption of CO₂ ceases (approximately 4 hours).

-

To the resulting thick carboxylation product, add water at about 90°C to dissolve the potassium salt of the product.

-

Separate the aqueous layer from the organic dibutyl carbitol layer.

-

Extract any remaining organic material from the aqueous layer with toluene.

-

Acidify the aqueous solution to a pH of 1-2 with 50% sulfuric acid to precipitate the 2-hydroxy-1-naphthoic acid.

-

Filter the precipitate, wash with water to remove any remaining acid, and dry to obtain the final product.

Synthesis of 1-Hydroxy-2-Naphthoic Acid

A similar process to the one described above can be used, starting with α-naphthol instead of β-naphthol.[3] The general steps of forming the potassium naphthoxide, followed by anhydrous carboxylation and acidic work-up, remain the same.

Biological Activity and Signaling Pathways

Hydroxynaphthoic acid isomers have shown a range of biological activities, making them interesting candidates for drug development. Their mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammatory responses. Chronic activation of these pathways is associated with various inflammatory diseases and cancers.

A study on methyl-1-hydroxy-2-naphthoate , a derivative of 1-hydroxy-2-naphthoic acid, demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. The compound was found to suppress the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα, and preventing the nuclear translocation of NF-κB. Furthermore, it also inhibited the activation of the JNK and p38 MAPK pathways.[14] This suggests that certain hydroxynaphthoic acid isomers could be developed as anti-inflammatory agents.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism and immune responses.[15] Certain environmental pollutants and endogenous molecules can activate AhR.

Research has shown that some hydroxynaphthoic acid isomers can act as agonists for the AhR.[16] For example, 1,4-dihydroxy-2-naphthoic acid, a bacterial metabolite, is a potent AhR agonist. While not a direct isomer of the more common hydroxynaphthoic acids, this finding suggests that the naphthalene core with hydroxyl and carboxyl substituents can interact with the AhR. The activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of various compounds. This interaction could have implications for drug metabolism and the cellular response to environmental toxins.

Anticancer Activity

Several studies have explored the cytotoxic effects of hydroxynaphthoic acid derivatives against various cancer cell lines. While comprehensive, comparative IC50 data for a wide range of isomers is still emerging, preliminary findings are promising. For example, some studies have reported IC50 values in the micromolar range for certain derivatives against breast, pancreatic, and hepatocellular carcinoma cell lines.[17] The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of the signaling pathways mentioned above.

Applications in Drug Development and Research

The diverse biological activities of hydroxynaphthoic acid isomers make them valuable scaffolds for drug discovery. Their ability to modulate key signaling pathways suggests potential therapeutic applications in:

-

Inflammatory Diseases: As inhibitors of NF-κB and MAPK signaling, they could be developed into treatments for chronic inflammatory conditions.

-

Cancer: Their cytotoxic effects and ability to induce apoptosis in cancer cells make them promising leads for anticancer drug development.

-

Immunomodulation: Through their interaction with the AhR, they may have applications in modulating immune responses.

Beyond direct therapeutic use, hydroxynaphthoic acids are also important tools in chemical biology and drug discovery research for probing the function of their target proteins and pathways.

Conclusion

The hydroxynaphthoic acid isomers represent a versatile class of compounds with a rich history and a promising future in scientific research and drug development. Their synthesis, primarily through the adaptable Kolbe-Schmitt reaction, allows for the generation of a wide array of structures with distinct physicochemical and biological properties. The ability of these isomers to interact with key signaling pathways, such as NF-κB, MAPK, and AhR, underscores their potential as therapeutic agents for a variety of diseases. Further research, particularly focused on establishing comprehensive structure-activity relationships and elucidating their precise mechanisms of action, will be crucial in fully realizing the therapeutic potential of this fascinating family of molecules.

References

- 1. guidechem.com [guidechem.com]

- 2. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]

- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 4. Hydroxynaphthoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 9. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Preliminary Studies on the Cytotoxicity of 6-Hydroxy-1-naphthoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-1-naphthoic acid, a synthetic carboxylate compound, has been identified as a substance with potential cytotoxic effects against cancer cells. Preliminary information suggests its mechanisms of action may involve the inhibition of protein kinases and histone deacetylase activity, leading to the induction of apoptosis. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth, publicly available research specifically detailing the cytotoxic properties of this compound. This whitepaper aims to consolidate the currently available information and to provide a framework for future investigative studies by outlining standard experimental protocols and potential signaling pathways that may be relevant to the cytotoxic activity of this compound and related naphthoic acid derivatives.

Introduction

Naphthoic acid derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. These compounds are characterized by a naphthalene (B1677914) core structure with a carboxylic acid group. The cytotoxic potential of various naphthoic acid derivatives has been attributed to their ability to induce apoptosis, disrupt the cell cycle, and modulate key signaling pathways essential for cancer cell proliferation and survival. This compound, with its specific hydroxylation pattern, presents a unique chemical structure within this class, suggesting the possibility of distinct biological activities.

Potential Mechanisms of Action

Based on preliminary data and the known activities of similar compounds, the cytotoxic effects of this compound may be mediated through the following mechanisms:

-

Protein Kinase Inhibition: Many small molecule inhibitors target protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. By binding to the ATP-binding site of these enzymes, this compound could block their phosphorylation activity, thereby disrupting downstream signaling pathways that are often hyperactive in cancer cells.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibition of HDACs leads to the hyperacetylation of histones, resulting in a more open chromatin structure that can activate the transcription of tumor suppressor genes. This can, in turn, lead to cell cycle arrest and apoptosis.

-